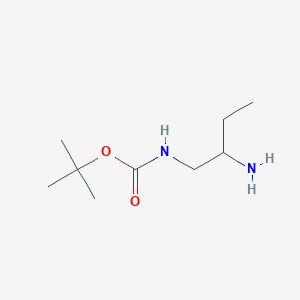

N-Boc-2-amino-butylamine

Description

Significance of Boc-Protected Diamines as Versatile Synthetic Intermediates

In the realm of organic synthesis, the protection of reactive functional groups is a cornerstone strategy for constructing complex molecular architectures. Amines, being nucleophilic and basic, readily react with a wide range of reagents, necessitating a temporary masking of their reactivity to prevent unwanted side reactions. researchgate.net The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness and ease of handling. researchgate.netwikipedia.org Introduced in the 1960s for peptide synthesis, its application has since expanded significantly into natural product and pharmaceutical synthesis. numberanalytics.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comorganic-chemistry.org This forms a carbamate (B1207046) that is stable under most basic, nucleophilic, and catalytic hydrogenation conditions, yet can be readily cleaved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to regenerate the free amine. researchgate.netwikipedia.orgorganic-chemistry.org

The true versatility of this strategy becomes apparent in molecules containing multiple amine groups, such as diamines. Selectively protecting one amine group—a process known as mono-protection—yields a bifunctional intermediate. This intermediate possesses a free, reactive amine at one end and a masked amine at the other. This differential protection allows chemists to perform reactions exclusively at the free amine site. Once the desired transformation is complete, the Boc group can be removed, liberating the second amine for a subsequent, distinct chemical reaction. This orthogonal protection strategy is crucial for the controlled, stepwise synthesis of complex molecules, including peptides, polymers, and pharmacologically active compounds. organic-chemistry.orgnumberanalytics.com

Strategic Role of N-Boc-2-amino-butylamine as a Bifunctional Building Block

This compound, with its chemical formula C₉H₂₀N₂O₂ and IUPAC name tert-butyl (2-aminobutyl)carbamate, is a prime example of a bifunctional building block. achemblock.com It contains a primary amine that is available for immediate reaction and a second primary amine that is temporarily deactivated by the bulky Boc group.

This structural arrangement enables a wide array of synthetic transformations:

Sequential Functionalization: The free amine can undergo reactions such as acylation, alkylation, reductive amination, or arylation. For instance, it can be coupled with carboxylic acids to form amides or reacted with aldehydes to form imines, which can then be reduced to secondary amines. nih.gov

Scaffold for Complex Molecules: After the initial modification at the free amine, the Boc group can be cleaved to reveal the second amine. This newly available functional group can then participate in another reaction, such as an intramolecular cyclization to form a heterocyclic ring or an intermolecular reaction to attach another molecular fragment. This stepwise approach is fundamental in building complex molecules, including potential drug candidates like histone deacetylase (HDAC) inhibitors. nih.gov

Introduction of Chirality: As this compound is a chiral molecule (existing as (R) and (S) enantiomers), it can be used to introduce a specific stereocenter into a target molecule. chemimpex.com This is particularly critical in pharmaceutical development, where the stereochemistry of a drug can determine its efficacy and biological activity.

The compound's structure allows it to act as a "linker" or spacer in larger molecules, connecting different parts of a molecular assembly while imparting specific chemical properties and a defined spatial orientation.

Historical Context and Contemporary Research Trajectories of this compound in Chemical Research

The use of the Boc protecting group has been a staple in organic chemistry for decades, initially revolutionizing the field of solid-phase peptide synthesis. numberanalytics.com The development of selectively protected small molecules like this compound is a direct extension of this legacy, providing chemists with ready-to-use, versatile building blocks.

Contemporary research continues to leverage the unique properties of Boc-protected diamines in innovative ways. These intermediates are instrumental in the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com For example, research into new classes of targeted therapeutics, such as polyaminohydroxamic acids designed as HDAC inhibitors, utilizes Boc-protected diamine intermediates in their synthetic pathways. nih.gov In one such synthesis, a related diamine is first functionalized, then protected with a Boc group, and subsequently elaborated into the final complex inhibitor. nih.gov

Furthermore, modern synthetic methods are being developed that take advantage of these structures. Photoredox-mediated C-H activation, for instance, has been used to directly arylate N-Boc protected amines, offering a powerful tool for creating carbon-carbon bonds under mild conditions. princeton.edu Such research highlights the ongoing effort to develop more efficient and selective reactions, where building blocks like this compound can serve as ideal substrates for exploring new chemical reactivity. princeton.edu Its application extends to being a key intermediate in the synthesis of various biologically active molecules and in the creation of diverse chemical libraries for drug discovery screening. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1179533-09-5 | achemblock.com |

| Molecular Formula | C₉H₂₀N₂O₂ | achemblock.comaablocks.com |

| Molecular Weight | 188.27 g/mol | achemblock.comaablocks.com |

| IUPAC Name | tert-butyl (2-aminobutyl)carbamate | achemblock.com |

| SMILES | CCC(N)CNC(=O)OC(C)(C)C | achemblock.com |

| MDL Number | MFCD16660179 | achemblock.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-3-Boc-amino-butylamine |

| 2-amino butylamine (B146782) |

| 4-aminobutylamine |

| Di-tert-butyl dicarbonate (Boc₂O) |

| Hydrochloric acid |

| This compound |

| tert-butyl (2-aminobutyl)carbamate |

| tert-Butyl (4-aminobutyl)carbamate hydrochloride |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCIEECLAFGKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc 2 Amino Butylamine and Its Analogues

Preparation of N-Boc-2-amino-butylamine Derivatives and Structural Analogues

Once the core this compound structure is obtained, its utility can be vastly expanded by creating derivatives and structural analogues. This is achieved through targeted modifications at the free primary amine or by altering the foundational carbon skeleton.

Functional group interconversion (FGI) is the process of converting one functional group into another, providing a powerful strategy for creating a library of analogues from a common intermediate. ic.ac.uk The free primary amine in this compound is a versatile handle for such modifications.

Common FGI reactions at the free amine include:

N-Alkylation: The introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. However, this method can be challenging to control, often leading to over-alkylation. ic.ac.uk A more controlled and efficient method is tandem direct reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), followed by in-situ protection of the resulting secondary amine. nih.gov

N-Acylation: The formation of amides is a reliable and high-yielding reaction. ic.ac.uk It is typically performed by reacting the amine with acyl chlorides or anhydrides under basic conditions. This creates a stable amide bond and significantly alters the electronic and steric properties of the nitrogen atom.

N-Sulfonylation: Reacting the amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. chemrxiv.orgub.edu This transformation is useful for introducing rigid, electron-withdrawing groups.

Urea (B33335) and Carbamate (B1207046) Formation: The free amine can react with isocyanates to form substituted ureas. Alternatively, the Boc-protected amine itself can be converted into an isocyanate intermediate under certain conditions, which can then react with other nucleophiles. organic-chemistry.orgresearchgate.net

The table below illustrates the diversification of this compound through these key interconversions.

Table 2: Functional Group Interconversions at the Free Amine of this compound

| Reaction Type | Reagent(s) | Resulting Functional Group | Application/Significance | Citations |

|---|---|---|---|---|

| N-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., STAB) | Secondary or Tertiary Amine | Introduces alkyl diversity; Modulates basicity and lipophilicity. | nih.gov |

| N-Acylation | Acyl Halide or Anhydride, Base | Amide | Forms stable, neutral derivatives; Common in peptide synthesis. | ic.ac.uk |

| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide | Introduces rigid, strongly electron-withdrawing groups. | chemrxiv.org, ub.edu |

Methodologies for Carbon Backbone Modification and Extension

Altering the carbon backbone of this compound allows for the synthesis of structural analogues with different lengths, branching, or embedded functionalities. Such modifications are typically accomplished by employing different starting materials in the synthetic sequence rather than attempting to modify the saturated carbon chain of the final product directly. The modification of DNA or RNA backbones is a recognized strategy in therapeutics and synthetic biology. nih.gov

Strategic approaches to backbone modification include:

Building from Modified Aldehyde Precursors: One of the most direct strategies is to begin the synthesis with an aldehyde that already contains the desired carbon backbone modification. For example, a longer-chain, branched, or cyclic aldehyde can be subjected to biocatalytic or chemical reductive amination followed by N-Boc protection to yield the desired analogue. The use of precursors like N-Boc-2-aminoacetaldehyde allows for chain extension via reactions like the Horner-Wadsworth-Emmons olefination to generate α,β-unsaturated esters, which can be further modified. sigmaaldrich.com

Synthesis from Amino Acid Precursors: Non-standard amino acids can serve as versatile starting points. For instance, the carboxylic acid functionality can be reduced to an alcohol. The resulting amino alcohol can then undergo functional group interconversions, such as conversion of the hydroxyl group to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution to extend the chain or introduce new functionalities. ub.edu The Curtius rearrangement, which converts a carboxylic acid (via an acyl azide) into an amine with the loss of one carbon, is another powerful tool for manipulating amino acid backbones to create diamine structures. organic-chemistry.org

C-C Bond Forming Reactions on Functionalized Precursors: For chain extension, classic carbon-carbon bond-forming reactions can be employed on a precursor that has a suitable functional group. For example, a protected amino aldehyde could be reacted with a Grignard or organolithium reagent to add a carbon unit and create a secondary alcohol, which can then be further manipulated.

The following table outlines conceptual strategies for modifying the carbon backbone to produce analogues of this compound.

Table 3: Strategies for Carbon Backbone Modification

| Strategy | Precursor Type | Key Reaction(s) | Type of Modification | Citations |

|---|---|---|---|---|

| Build from Modified Aldehyde | Longer-chain or branched aldehyde | Reductive Amination | Chain extension or branching | nih.gov |

| Build from Amino Acid | Non-standard amino acid | Reduction, FGI, Nucleophilic Substitution | Chain extension, functionalization | ub.edu |

Compound Reference Table

Table 4: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1179533-09-5 | C9H20N2O2 |

| (S)-N-Boc-2-aminobutylamine | 1336411-15-4 | C9H20N2O2 |

| N-Boc-2-aminoacetaldehyde | 89711-08-0 | C7H13NO3 |

| 2-amino-N-methylbutanamide | 767570-56-9 | C5H12N2O |

Chemical Reactivity and Mechanistic Investigations of N Boc 2 Amino Butylamine

Selective Deprotection Strategies for the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, including for compounds like N-Boc-2-amino-butylamine. jk-sci.comacsgcipr.org Its popularity stems from its stability in various conditions and the relative ease of its removal under specific, controlled circumstances. jk-sci.comresearchgate.net The selective deprotection of the Boc group is a critical step in multi-step syntheses, allowing for the subsequent reaction of the liberated amine. This section explores the primary methods for Boc deprotection, focusing on the mechanistic details of each approach.

Acid-Catalyzed Carbamate (B1207046) Cleavage Mechanisms

The most common method for the removal of the Boc protecting group involves the use of strong acids. researchgate.netfishersci.co.uk Reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. jk-sci.comfishersci.co.uk The deprotection process is typically fast and can be carried out at room temperature in solvents like dichloromethane (B109758) or toluene/propan-2-ol mixtures. fishersci.co.ukacs.org

The mechanism of acid-catalyzed Boc deprotection proceeds through several key steps: commonorganicchemistry.comchemistrysteps.com

Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate by the acid. commonorganicchemistry.comchemistrysteps.com This protonation creates a resonance-stabilized oxocarbenium ion. total-synthesis.com

Fragmentation: The protonated carbamate then undergoes fragmentation, leading to the loss of a stable tertiary carbocation (the tert-butyl cation) and the formation of a carbamic acid intermediate. commonorganicchemistry.comchemistrysteps.comtotal-synthesis.com

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. commonorganicchemistry.comchemistrysteps.comtotal-synthesis.com

Protonation of the Amine: Under the acidic reaction conditions, the newly formed free amine is protonated, resulting in the formation of the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

Kinetic studies on HCl-catalyzed deprotection have revealed a second-order dependence on the acid concentration for certain Boc-protected amines. acs.orgnih.gov This suggests a general acid-catalyzed mechanism involving the separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. researchgate.netacs.orgnih.gov In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, necessitating a large excess of the acid for a practical reaction rate. researchgate.netacs.orgnih.gov

A potential side reaction in acid-catalyzed deprotection is the alkylation of nucleophilic sites on the substrate or product by the intermediate tert-butyl cation. acsgcipr.org This can be mitigated by the addition of scavengers to the reaction mixture. researchgate.net

Thermolytic Pathways and Kinetic Analysis of Boc De-protection

An alternative to acid-catalyzed methods is the thermal deprotection of the Boc group. acsgcipr.org This method offers a "green" chemistry approach as it can be performed without the need for an acid catalyst, thereby avoiding the formation of waste salts. acsgcipr.orgcsic.es The thermolytic removal of the Boc group is typically achieved by heating the compound at high temperatures, often around 150°C or higher, although some substrates may undergo deprotection at lower temperatures over longer reaction times. acsgcipr.org

The proposed mechanism for thermal deprotection involves fragmentation of the Boc group to form the free amine, isobutylene (B52900), and carbon dioxide via a carbamic acid intermediate. acsgcipr.org Computational modeling and kinetic studies support a mechanism that begins with a slow, concerted proton transfer with the release of isobutylene, which is then followed by a rapid decarboxylation step. researchgate.netnih.gov A strong correlation has been observed between the electrophilicity of the N-Boc carbonyl group and the rate of the reaction. researchgate.netnih.gov

The use of continuous flow reactors has proven effective for thermal N-Boc deprotection, allowing for precise control of temperature and residence time. acs.orgnih.gov This technique has been shown to be compatible with a wide range of functional groups. researchgate.netacs.org Solvents such as methanol (B129727) and trifluoroethanol have been found to be optimal for this process, with the increased acidity of trifluoroethanol (pKa 12.46) compared to methanol (pKa 15.5) correlating with increased reaction efficiency. nih.gov Real-time monitoring of the reaction using techniques like FlowIR can track the evolution of CO2, providing a clear indication of the reaction's progress. nih.gov

One of the significant advantages of thermal deprotection is the potential for selective removal of Boc groups based on their chemical environment. For instance, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the reaction temperature. acs.orgnih.gov However, high temperatures can sometimes lead to side reactions such as elimination or racemization of chiral centers. acsgcipr.org

Emerging Catalytic and Non-Acidic Deprotection Methods

In addition to traditional acid-catalyzed and thermal methods, several emerging catalytic and non-acidic strategies for Boc deprotection have been developed to address issues such as harsh reaction conditions and the generation of byproducts.

Catalytic Methods:

Iron(III) Salts: Catalytic amounts of iron(III) salts, such as iron(III) chloride, have been shown to efficiently and selectively cleave the N-Boc group, even in the presence of other protecting groups like N-Cbz. csic.es This method is considered sustainable and environmentally friendly due to the low toxicity and abundance of iron. csic.es The process is often clean, requiring no further purification. csic.es

Solid Acid Catalysts: Solid Brønsted acid catalysts, like H-BEA zeolite, can be used for continuous N-Boc deprotection in a flow reactor. rsc.org This approach allows for the use of low-boiling point solvents like THF and facilitates product separation. rsc.org The active sites are believed to be moderate Brønsted acid sites associated with silanol (B1196071) defects near the external surface of the zeolite. rsc.org

Other Lewis Acids and Metal Salts: Various other Lewis acids and metal salts have been explored for Boc deprotection, including CeCl₃·7H₂O–NaI, zinc bromide, and ytterbium triflate on silica (B1680970) gel. jk-sci.comresearchgate.netresearchgate.netscirp.org

Non-Acidic Methods:

Basic Conditions: While generally stable to base, the Boc group can be removed under specific basic conditions. For unactivated primary Boc-protected amines, treatment with sodium t-butoxide in slightly wet tetrahydrofuran (B95107) can lead to deprotection. sci-hub.se The proposed mechanism involves deprotonation of the carbamate, followed by elimination of t-butoxide to form an isocyanate intermediate, which is then hydrolyzed to the free amine. sci-hub.se

Thermolytic Deprotection in Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) can facilitate the thermolytic deprotection of N-Boc groups, with the process being significantly accelerated under microwave-assisted conditions. researchgate.net

Iodine-Mediated Deprotection: Iodine has been used as a catalyst for the selective removal of N-Boc groups under neutral conditions, either solvent-free or in a solvent. researchgate.net

Mechanochemical Methods: Ball milling of Boc-protected amines with p-toluenesulfonic acid in solvent-free conditions provides a mechanochemical route to the corresponding amine salts. scirp.org

These emerging methods offer milder and more selective alternatives for the deprotection of this compound, expanding the toolkit available to synthetic chemists.

Reactivity of the Free Primary Amine Moiety in this compound

Once the Boc group is selectively removed from this compound, the resulting free primary amine exhibits characteristic nucleophilic reactivity. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Amide Bond Formation and Peptide Coupling Reactions

The primary amine of deprotected this compound is a potent nucleophile that readily participates in amide bond formation reactions. This is a fundamental transformation in organic and medicinal chemistry. tohoku.ac.jp

The general process involves the reaction of the amine with a carboxylic acid or an activated carboxylic acid derivative. Common methods for amide bond formation include:

Coupling Reagents: A vast array of coupling reagents have been developed to facilitate the reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and phosphonium (B103445) or uronium salts like PyBOP and TBTU. nih.govluxembourg-bio.com

Activated Esters: The carboxylic acid can be pre-activated as an active ester, which then reacts with the amine to form the amide bond.

Acid Chlorides: Reaction of the amine with an acid chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, is a classic method for amide synthesis.

In the context of peptide synthesis, the primary amine of a deprotected amino acid or peptide fragment attacks the activated carboxyl group of another amino acid. nih.gov The Boc group is frequently used to protect the α-amino group of amino acids during these coupling reactions. The choice of coupling reagent can be critical, especially when dealing with sterically hindered amines or sensitive functional groups. luxembourg-bio.com For instance, in the synthesis of peptides containing challenging aliphatic α,β-didehydro-α-amino acid residues, diphenylphosphoryl azide (B81097) (DPPA) has been found to be a particularly effective coupling agent. nih.gov

A one-pot, tandem reductive amination followed by N-Boc protection has been developed as an efficient route to N-Boc protected secondary amines, which can then be deprotected and subjected to amide coupling. nih.gov

Nucleophilic Additions and Ring-Opening Reactions

The nucleophilic character of the primary amine in deprotected this compound also allows it to participate in nucleophilic addition and ring-opening reactions.

Nucleophilic Addition: The amine can add to electrophilic π-systems, such as aldehydes, ketones, and imines. The addition to aldehydes and ketones forms a hemiaminal intermediate, which can then dehydrate to form an imine. This reactivity is the basis of reductive amination, where the initially formed imine is reduced in situ to afford a secondary amine.

Recent research has explored the use of N-functionalized hydroxylamine (B1172632) reagents as precursors for the in-situ formation of N-Boc imines, which can then undergo nucleophilic addition with a variety of nucleophiles. nih.gov

Ring-Opening Reactions: The primary amine can act as a nucleophile to open strained ring systems, most notably epoxides. The aminolysis of epoxides is a valuable method for the synthesis of β-amino alcohols. rroij.com This reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide. The reaction can be promoted by various catalysts, including Lewis acids like indium tribromide and solid acids. rroij.com The stereochemistry of the epoxide is often inverted at the center of nucleophilic attack. rroij.com

Similarly, the amine can participate in the ring-opening of other strained heterocycles, such as aziridines and oxazolines. For example, the ring-opening N-alkylation of 2-oxazolines with halides under basic conditions can produce 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.org

Data Tables

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temp | Very common, but requires a large excess for some substrates. jk-sci.comfishersci.co.ukacs.org |

| Hydrochloric Acid (HCl) | In dioxane or toluene/propan-2-ol, room temp | Effective, kinetics can be second-order in acid. fishersci.co.ukacs.org |

| Phosphoric Acid | Aqueous solution | Mild, environmentally benign option. organic-chemistry.org |

| Sulfuric Acid | Strong acid, can be used for deprotection. nih.gov |

Table 2: Conditions for Emerging Boc Deprotection Methods

| Method | Reagent/Catalyst | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| Catalytic (Iron) | Iron(III) chloride | Dichloromethane | Room Temp | Sustainable, selective over N-Cbz. csic.es |

| Catalytic (Solid Acid) | H-BEA zeolite | THF | 140 °C (Flow) | Continuous process, easy workup. rsc.org |

| Basic | Sodium t-butoxide/H₂O | THF | Reflux | Avoids acidic conditions. sci-hub.se |

| Thermal (Fluorinated Alcohol) | None | TFE or HFIP | Reflux/Microwave | Accelerated deprotection. researchgate.net |

Condensation and Imine Formation in Synthetic Sequences

The presence of a free primary amine allows this compound to readily participate in condensation reactions with carbonyl compounds, primarily aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is fundamental in synthetic chemistry for the construction of carbon-nitrogen double bonds. The reaction typically proceeds under mild, acid-catalyzed conditions, where the acid serves to protonate the hydroxyl group of the intermediate hemiaminal, facilitating the elimination of water. libretexts.orglibretexts.org The pH is a critical parameter, as a pH around 5 is often optimal; higher pH prevents efficient protonation of the leaving group, while lower pH leads to the protonation of the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.org

The general mechanism for imine formation involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the corresponding imine. The Boc-protecting group on the second amine is stable under these conditions, ensuring that the reaction occurs selectively at the unprotected primary amine.

This selective imine formation can be the initial step in a tandem reaction sequence. For instance, a one-pot direct reductive amination can be achieved where the in situ formed imine is subsequently reduced to a secondary amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.gov This methodology allows for the efficient synthesis of N-substituted this compound derivatives. nih.gov

Table 1: Examples of Condensation and Imine Formation Reactions This table presents plausible, representative examples based on established chemical principles.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | N-(benzylidene)-N'-Boc-butane-1,2-diamine | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark trap |

| This compound | Acetone | N-(propan-2-ylidene)-N'-Boc-butane-1,2-diamine | Acetic acid (cat.), Methanol, rt |

| This compound | Cyclohexanone | N-(cyclohexylidene)-N'-Boc-butane-1,2-diamine | Montmorillonite K-10, CH2Cl2, rt |

Intramolecular Cyclization and Rearrangement Reactions Involving Both Amine Sites

The dual amine functionalities of this compound, following the deprotection of the Boc group or the introduction of a suitable electrophilic partner, can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These cyclizations are powerful tools for the synthesis of saturated N-heterocycles, which are prevalent motifs in pharmacologically active compounds. organic-chemistry.org

For example, after the removal of the Boc group under acidic conditions, the resulting 1,2-diaminobutane (B1606904) can react with phosgene (B1210022) or its equivalents to yield a cyclic urea (B33335), specifically a 5-ethyl-imidazolidin-2-one. Alternatively, reaction with a dicarbonyl compound or its equivalent can lead to the formation of substituted pyrazines or other diazines.

Intramolecular cyclization can also be induced by introducing a reactive group that can engage both nitrogen atoms. For instance, acylation of the primary amine followed by activation of the Boc-protected amine could lead to the formation of a piperazinone ring system. The regioselectivity of such cyclizations would be influenced by the nature of the reactants and the reaction conditions.

Rearrangement reactions, such as the Hofmann or Curtius rearrangement, are generally employed in the synthesis of diamines rather than being a reaction of the diamine itself. nih.gov However, derivatives of this compound could be envisioned to undergo rearrangements under specific conditions, although such examples are not prevalent in the literature.

Table 2: Representative Intramolecular Cyclization Reactions This table presents hypothetical but mechanistically sound cyclization pathways.

| Starting Material Derivative | Reagent/Condition | Product | Heterocyclic Core |

|---|---|---|---|

| 1,2-Diaminobutane (from deprotection) | Triphosgene, Et3N | 5-Ethyl-imidazolidin-2-one | Imidazolidinone |

| 1,2-Diaminobutane (from deprotection) | Glyoxal | 2,3-Diethyl-dihydropyrazine | Dihydropyrazine |

| N-(chloroacetyl)-N'-Boc-2-amino-butylamine | 1. TFA (deprotection) 2. NaH | 6-Ethyl-piperazin-2-one | Piperazinone |

Computational and Theoretical Studies of Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms, transition states, and selectivity of reactions involving complex molecules like this compound. acs.org Such studies can provide insights that are difficult to obtain through experimental means alone. rsc.org

For the reactions of this compound, computational studies could be employed to:

Analyze Reaction Mechanisms: DFT calculations can map the potential energy surface for a given reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov This is crucial for understanding the step-by-step mechanism of imine formation, cyclization, or any other transformation.

Predict Selectivity: In cases where multiple reaction pathways are possible, computational analysis can predict the most likely outcome by comparing the activation energies of the competing transition states. For instance, in the cyclization of a derivative of this compound, DFT could predict the regioselectivity of the ring-closing step.

Understand the Role of Catalysts and Solvents: Theoretical models can incorporate catalyst molecules and solvent effects (using models like the Polarizable Continuum Model - PCM) to understand their influence on the reaction rate and selectivity. csic.es For example, the role of the acid catalyst in imine formation can be explicitly modeled to understand its interaction with the intermediates.

Rationalize Stereoselectivity: For reactions involving chiral centers, computational studies can help in understanding the origin of stereoselectivity by modeling the diastereomeric transition states. nih.gov

A typical computational study on the reactivity of this compound would involve geometry optimization of all stationary points on the potential energy surface, followed by frequency calculations to confirm their nature (minima or transition states) and to obtain thermodynamic data. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a transition state connects the correct reactant and product. acs.org

Table 3: Common Computational Methods for Reactivity Studies

| Computational Method | Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP) | Geometry optimization, frequency calculations, transition state search | Optimized structures, relative energies, activation barriers, reaction thermodynamics |

| Polarizable Continuum Model (PCM) | Inclusion of solvent effects | More accurate energies and reaction profiles in solution |

| Intrinsic Reaction Coordinate (IRC) | Reaction path following | Confirmation of transition state connectivity |

| Natural Bond Orbital (NBO) Analysis | Analysis of electronic structure | Charge distribution, bond orders, orbital interactions |

Applications of N Boc 2 Amino Butylamine in Complex Molecule and Material Synthesis

Construction of Advanced Nitrogenous Heterocyclic Systems

The unique structural features of N-Boc-2-amino-butylamine make it an ideal precursor for various heterocyclic scaffolds. The Boc (tert-butoxycarbonyl) protecting group allows for selective reaction at the free primary amine, while the second nitrogen atom can be engaged in subsequent cyclization steps.

While this compound is a theoretically plausible starting material for the synthesis of substituted pyrrolidines and piperidines due to its diamine nature, specific and detailed examples of its direct conversion to these fundamental five- and six-membered rings are not extensively documented in prominent literature. The synthesis of these heterocycles often proceeds through other established routes.

A significant application of N-Boc protected amines, including structures analogous to this compound, is in the synthesis of oxazolidinones. Research has demonstrated a palladium(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation reaction that transforms simple N-Boc amines into oxazolidinones. This method provides good yields and excellent diastereoselectivity, highlighting a modern approach to constructing these valuable oxygen/nitrogen heterocycles from readily available precursors.

Table 1: Synthesis of Oxazolidinones from N-Boc Amines

| Reaction Type | Catalyst System | Key Features | Avg. Yield | Avg. Diastereoselectivity |

|---|

This compound has been successfully utilized as a key building block in the synthesis of complex fused heterocyclic compounds with potential therapeutic applications. Its role is to introduce a specific chiral side chain onto a core heterocyclic system. For instance, the commercially available tert-butyl (1-aminobutan-2-yl)carbamate has been employed in the synthesis of fused heterocyclic compounds designed as CaM kinase inhibitors. google.comgoogleapis.com

In another notable application, (S)-tert-butyl(1-aminobutan-2-yl)carbamate is a key reactant in the formation of molaid.commolaid.comgoogle.comtriazolo[4,3-a]pyrazines, which have been developed as P2X7 receptor modulators. google.com In this synthesis, the primary amine of this compound is reacted with a precursor like methyl chlorooxoacetate to build out the structure that will ultimately be cyclized into the complex fused ring system. google.com

Table 2: Application of this compound in Fused Heterocycle Synthesis

| Target Compound Class | Core Heterocycle | Reactant | Role of this compound |

|---|---|---|---|

| CaM Kinase Inhibitors | Fused Pyridine Derivative | tert-butyl (1-aminobutan-2-yl)carbamate, TFA salt | Introduction of a chiral amino-butyl side chain. google.comgoogleapis.com |

This subsection is intentionally omitted as a detailed review of the literature did not yield specific examples of this compound being used in the total synthesis of Negamycin.

Role in Peptide and Peptidomimetic Chemistry

The field of peptide and peptidomimetic chemistry leverages protected amino-containing molecules to build sequences that can interact with biological targets. The Boc protecting group is a cornerstone of this field, enabling the stepwise assembly of amino acid residues.

This compound serves as a valuable chiral building block not for traditional peptides, but for the synthesis of advanced peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with modified backbones to improve properties like stability and bioavailability.

The utility of this compound is demonstrated in its incorporation into non-peptidic scaffolds intended for therapeutic use. For example, its use in the synthesis of molaid.commolaid.comgoogle.comtriazolo[4,3-a]pyrazines for P2X7 modulation and other fused heterocycles as CaM kinase inhibitors showcases its role in creating complex, biologically active molecules. google.comgoogleapis.comgoogle.com In these contexts, the diamine provides a specific spatial arrangement of functional groups and a chiral center, which are critical for precise interaction with enzyme active sites or cell surface receptors, thereby mimicking the function of a larger peptide ligand.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-butyl (1-aminobutan-2-yl)carbamate |

| Pyrrolidine |

| Piperidine |

| Oxazolidinone |

| Palladium(II) |

| Purine |

| molaid.commolaid.comgoogle.comtriazolo[4,3-a]pyrazine |

| Methyl chlorooxoacetate |

Synthesis of Conformationally Constrained Peptidomimetics

The incorporation of non-natural amino acids and surrogate structures is a cornerstone of peptidomimetic drug design, aiming to create molecules with improved stability, bioavailability, and specific conformational preferences. mdpi.com this compound is a valuable synthon in this field, primarily used to introduce conformational rigidity into peptide backbones. By replacing a standard amino acid residue, the 1,2-diamine moiety can act as a turn-inducer or a linker that restricts the rotational freedom of the peptide chain.

The synthesis process typically involves the sequential coupling of the diamine unit into a growing peptide chain. The Boc-protected amine allows for standard solid-phase or solution-phase peptide coupling with the C-terminus of a peptide, while the free amine can be acylated by the subsequent N-protected amino acid. This creates a backbone-modified peptide where the diamine unit replaces a natural amino acid residue.

Research Findings:

| Peptide Sequence | Modification | Observed Conformation | Reference Moiety |

|---|---|---|---|

| Ac-Gly-X-Gly-NH2 | X = (S)-2-aminobutylamine | Type II' β-turn | Azabicycloalkanone amino acids |

| Ac-Ala-X-Ala-NH2 | X = (R)-2-aminobutylamine | Induced helical fold | External bicyclic β-turn dipeptide mimetics |

| Cyclo(Pro-Phe-X-Gly) | X = (S)-2-aminobutylamine | Constrained macrocycle | Diamine-bridged peptides |

Development of Chiral Ligands and Organocatalysts

Chiral 1,2-diamines are privileged scaffolds in the field of asymmetric catalysis. nih.gov They are precursors to a wide range of chiral ligands for transition-metal-catalyzed reactions and serve as the core framework for various organocatalysts. this compound, possessing a stereogenic center and two distinct nitrogen atoms, is an ideal starting material for creating such catalytic systems.

The synthesis of ligands from this compound typically involves derivatization of one or both amine groups. After selective deprotection of the Boc group or reaction at the free amine, functionalities such as phosphines, salicylaldehydes (for Salen-type ligands), or thiourea (B124793) groups can be introduced. The resulting ligands can coordinate with metals like rhodium, iridium, or palladium for applications in asymmetric hydrogenation, allylic substitution, and other C-C bond-forming reactions. nih.govnih.gov

In organocatalysis, protonated chiral diamines have been shown to be effective catalysts for reactions like asymmetric aldol (B89426) and Michael additions. researchgate.net The diamine can activate substrates through the formation of enamines or through hydrogen bonding interactions, creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, thiourea-based organocatalysts derived from chiral diamines utilize dual activation through hydrogen bonding to achieve high enantioselectivity.

Research Findings:

The effectiveness of catalysts derived from chiral diamines has been demonstrated in numerous asymmetric transformations. For example, catalysts based on (R,R)-1,2-diphenylethylenediamine (DPEN), a structural analog, are highly effective in asymmetric transfer hydrogenation of ketones and imines. Bifunctional catalysts combining a chiral diamine scaffold with a thiourea moiety have been successfully used in Michael additions, affording products with high enantioselectivity (up to 99% ee). researchgate.net The stereochemistry of the diamine backbone is critical for establishing the chiral pocket of the catalyst and inducing high levels of stereocontrol.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference Catalyst Scaffold |

|---|---|---|---|---|

| (S)-2-Aminobutylamine-Thiourea | Michael Addition | Nitrostyrene + Cyclohexanone | 95% | DPEN-based thiourea |

| Rh-(S,S)-Diamine-Diphosphine | Asymmetric Hydrogenation | Methyl acetamidoacrylate | >98% | Chiral diphosphine ligands |

| Protonated (R)-2-Aminobutylamine | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 92% | Protonated chiral 1,2-diamines |

Integration into Functional Polymeric Materials and Supramolecular Structures

The incorporation of specific functional units into polymers is a powerful strategy for creating materials with tailored properties. This compound can be used as a chiral monomer or a functionalizing agent in polymer chemistry. The presence of two amine groups allows it to participate in polycondensation reactions with dicarboxylic acids or their derivatives to form chiral polyamides. Alternatively, it can be grafted onto existing polymer backbones to introduce chiral recognition sites or reactive handles for further modification.

The Boc protecting group is advantageous in this context, as it allows for controlled polymerization. For instance, the free amine can be used for initial polymerization, leaving the Boc-protected amine intact. Subsequent deprotection unmasks the second amine group along the polymer chain, which can then be used for cross-linking, drug conjugation, or to alter the material's properties, such as its solubility or interaction with biological systems.

In the realm of supramolecular chemistry, chiral molecules are known to self-assemble into higher-order structures. acs.orgnih.gov The combination of chirality and hydrogen-bonding capability in this compound (after deprotection) makes it a candidate for building chiral supramolecular polymers or forming ordered, self-assembled monolayers on surfaces. acs.org These assemblies can exhibit unique chiroptical properties and have potential applications in chiral separation, sensing, and asymmetric catalysis. The transfer of chirality from the molecular level to the supramolecular level is a key principle in creating these functional assemblies. acs.orgmdpi.com

Research Findings:

The synthesis of functional polymers using diamines from renewable resources has been demonstrated, leading to high molecular weight polyamides. d-nb.info While specific data on polymers derived from this compound is limited, studies on similar chiral building blocks show their potential. For example, chiral amino acid-derived biphenyldiimides have been shown to self-assemble into 1D supramolecular polymers driven by hydrogen bonding. nih.gov Furthermore, the self-assembly of chiral diamines on metal surfaces has been observed to form homochiral chains and spiral structures, demonstrating the amplification of molecular chirality to create ordered supramolecular domains. acs.org

| Material Type | Role of this compound | Key Feature | Potential Application |

|---|---|---|---|

| Chiral Polyamide | Monomer | Stereoregular backbone | Chiral separation media |

| Functionalized Polymer | Grafting agent | Pendant chiral amine groups | Catalyst support, Bioconjugation |

| Supramolecular Polymer | Self-assembling unit | Chirality and H-bonding | Chiroptical sensors, Hydrogels |

| Self-Assembled Monolayer | Surface modifier | Formation of chiral surfaces | Enantioselective catalysis |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on N Boc 2 Amino Butylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural characterization of N-Boc-2-amino-butylamine, offering detailed insights into its atomic connectivity and chemical environment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon skeleton and identifying the various functional groups within the this compound molecule. The chemical shifts are influenced by the electron density around the nuclei, providing a fingerprint of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the butyl chain, the Boc protecting group, and the amine functionalities. The protons of the tert-butyl group of the Boc moiety typically appear as a sharp singlet around 1.45 ppm due to their chemical equivalence. The protons on the butylamine (B146782) backbone will show more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent non-equivalent protons. The methine proton at the chiral center (C2) is anticipated to resonate as a multiplet, while the methylene (B1212753) protons will also appear as multiplets. The protons of the primary amine (NH₂) and the secondary amine (NH of the carbamate) will present as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances include the carbonyl carbon of the Boc group, typically found in the range of 155-157 ppm. mdpi.com The quaternary carbon of the tert-butyl group is expected around 79-80 ppm, and the methyl carbons of the Boc group will produce a strong signal around 28 ppm. mdpi.com The carbons of the butylamine chain will resonate at distinct chemical shifts, with their positions indicating their proximity to the electron-withdrawing amino and N-Boc groups.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 (3C) |

| Boc (C(CH₃)₃) | - | ~79.5 |

| Boc (C=O) | - | ~156.1 |

| -CH(NHBoc)- | Multiplet | ~50-55 |

| -CH₂-CH(NHBoc)- | Multiplet | ~35-40 |

| -CH₂-CH₃ | Multiplet | ~20-25 |

| -CH₃ | Triplet | ~10-15 |

| -NH (Boc) | Broad singlet | - |

| -NH₂ | Broad singlet | - |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting the signals of adjacent protons in the butyl chain, allowing for a sequential walk-through of the backbone. For instance, the methine proton at C2 would show a correlation to the methylene protons at C1 and C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu HSQC is invaluable for assigning the carbon signals based on the already assigned proton spectrum. Each CH, CH₂, and CH₃ group in this compound would give rise to a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is crucial for establishing the connectivity between different functional groups. For example, the protons of the tert-butyl group would show a correlation to the quaternary carbon and the carbonyl carbon of the Boc group. The proton on the NH of the carbamate (B1207046) would show a correlation to the carbonyl carbon and the C2 of the butylamine chain, confirming the position of the Boc group. scielo.org.mx

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring in this compound in solution. Due to the presence of the bulky tert-butyl group, rotation around the C-N bond of the carbamate can be restricted, potentially leading to the existence of different conformers at room temperature. beilstein-journals.org This can manifest as broadened signals or even the appearance of two sets of signals in the NMR spectra. By acquiring NMR spectra at different temperatures, it is possible to study the coalescence of these signals, which allows for the determination of the energy barrier for this rotational process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-Boc protected amines, a characteristic fragmentation pathway is the loss of isobutylene (B52900) (a neutral loss of 56 Da) through a McLafferty-like rearrangement, leading to a prominent [M-56]⁺ peak. reddit.com Another common fragmentation is the loss of the entire Boc group. Furthermore, aliphatic amines typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would result in fragments corresponding to the cleavage on either side of the C2 carbon.

Expected HRMS Fragmentation of this compound

| Fragment | Description |

| [M+H]⁺ | Protonated molecule |

| [M-55]⁺ | Loss of the tert-butyl group |

| [M-99]⁺ | Loss of the Boc group |

| [M-C₄H₉NO₂]⁺ | Cleavage of the butylamine chain |

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the carbamate group, typically in the region of 1680-1700 cm⁻¹. beilstein-journals.org The N-H stretching vibrations of the primary and secondary amines will appear as bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H and N-H stretching vibrations are also observable in the Raman spectrum.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine and carbamate) | Stretching | 3300 - 3500 |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=O (carbamate) | Stretching | 1680 - 1700 |

| N-H | Bending | 1500 - 1650 |

| C-N | Stretching | 1000 - 1250 |

Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation, Chiral HPLC, CD Spectroscopy)

Since this compound is a chiral molecule, methods that can distinguish between its enantiomers are essential for determining its enantiomeric purity.

Optical Rotation: As a chiral compound, each enantiomer of this compound will rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property that can be used to assess the enantiomeric excess of a sample, provided the specific rotation of the pure enantiomer is known. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. yakhak.org This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs, such as those based on polysaccharides, are effective for the separation of N-Boc protected amino compounds. researchgate.netresearchgate.net The relative peak areas of the two enantiomers in the chromatogram can be used to accurately determine the enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. CD spectroscopy can be used to determine the absolute configuration of the molecule and can also be used in conjunction with HPLC to identify the elution order of the enantiomers. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of this compound, this methodology is instrumental in establishing its absolute configuration and elucidating its solid-state structure, including conformation and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms, is collected and analyzed. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the precise location of each atom in the crystal lattice can be determined.

For a chiral molecule like this compound, which has a stereocenter at the second carbon of the butyl chain, X-ray crystallography can definitively determine its absolute configuration as either (R) or (S). This is achieved through anomalous dispersion, an effect that becomes significant when using X-rays of a suitable wavelength. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute stereochemistry can be assigned without ambiguity.

Furthermore, the analysis provides detailed insights into the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles. For this compound, this would reveal the specific spatial arrangement of the tert-butoxycarbonyl (Boc) protecting group relative to the aminobutylamine backbone. The urethane (B1682113) group within Boc-protected derivatives exhibits specific geometric parameters that can be compared to standard peptide bond geometries. researchgate.net

The solid-state structure also reveals how individual molecules of this compound pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding, which is expected to occur between the amine groups and the carbonyl oxygen of the Boc group. Understanding these packing arrangements is crucial as they can influence the compound's physical properties, including melting point, solubility, and stability.

While a specific crystal structure for this compound is not publicly available in the search results, the table below illustrates typical data obtained from a single-crystal X-ray diffraction analysis for a comparable organic molecule.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₉H₂₀N₂O₂ |

| Formula Weight | 188.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.531(2) |

| b (Å) | 10.214(3) |

| c (Å) | 14.675(4) |

| Volume (ų) | 1278.9(6) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 0.978 |

| Absorption Coefficient (mm⁻¹) | 0.068 |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Note: This data is illustrative for a molecule of similar complexity and does not represent experimentally determined values for this compound.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to separate it from starting materials, byproducts, and residual solvents. In this technique, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase.

A critical consideration when analyzing Boc-protected amines by GC-MS is the potential for thermal degradation in the hot injection port, which can lead to the cleavage of the Boc group. nih.gov This can result in the detection of the unprotected diamine, potentially leading to an analytical error. nih.gov Therefore, method development often involves optimizing the injector temperature to minimize this decomposition. nih.gov The mass spectrometer detector provides mass information for the eluted compounds, allowing for their identification based on their mass spectra and fragmentation patterns. The high sensitivity of MS also allows for the detection and quantification of trace-level impurities.

Table 2: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Port Temp. | 250 °C (optimization may be required to prevent degradation) nih.govresearchgate.net |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-500 |

Note: These parameters are representative and would require optimization for the specific analysis of this compound. researchgate.netwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC)

LC-MS and HPLC are powerful and versatile techniques for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making them highly suitable for this compound. In these methods, a liquid mobile phase carries the sample through a column packed with a stationary phase.

Purity Assessment: HPLC with UV detection is a standard method for determining the purity of this compound. Since the Boc group provides a chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is possible. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a measure of its purity. For enantiomeric purity assessment, chiral HPLC columns are employed to separate the (R) and (S) enantiomers.

Reaction Monitoring: HPLC and LC-MS are frequently used to monitor the progress of chemical reactions, such as the introduction or removal of the Boc group. nih.govresearchgate.net Small aliquots of the reaction mixture can be periodically injected into the system to quantify the consumption of starting materials and the formation of products. This allows for the determination of reaction completion and can help in optimizing reaction conditions.

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This is particularly useful for identifying unknown impurities and byproducts in a sample. In the analysis of Boc-protected amines, electrospray ionization (ESI) is a common technique. It's important to note that fragmentation can occur in the ion source, and Boc-protected amines may undergo a McLafferty rearrangement, which should be considered during spectral interpretation. nih.gov The choice of mobile phase is also critical, as highly acidic conditions (e.g., using trifluoroacetic acid, TFA) can cause the cleavage of the acid-sensitive Boc group, especially during solvent evaporation of collected fractions. researchgate.net

Table 3: Representative HPLC/LC-MS Parameters for Boc-Amine Analysis

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | |

| UV Wavelength | 210 nm |

| Mass Spectrometer | ESI, Positive Ion Mode |

| Mass Range | m/z 100-1000 |

Note: These parameters are for general guidance and would need to be optimized for this compound. researchgate.netmn-net.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Paradigms for N Boc 2 Amino Butylamine

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of N-Boc protected amines like N-Boc-2-amino-butylamine, research is moving away from traditional methods that often involve hazardous reagents and solvents.

Key innovations include:

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the development of protocols for the N-tert-butoxycarbonylation of amines that operate under solvent-free conditions. researchgate.net For instance, methods using di-tert-butyl dicarbonate (B1257347) in the absence of any catalyst and solvent have been reported, offering a cleaner and more straightforward approach. nih.gov Some protocols utilize recyclable heterogeneous acid catalysts like Amberlite-IR 120, which can be easily separated from the reaction mixture by simple filtration, minimizing waste. Water-mediated, catalyst-free conditions have also been explored, leveraging water as a green solvent to achieve high yields of N-Boc amines. nih.gov

Use of Biodegradable Solvents: Deep eutectic solvents (DESs) are emerging as promising green alternatives to conventional volatile organic solvents. researchgate.net These solvents, often composed of components like urea (B33335) and choline (B1196258) chloride, are biodegradable, non-toxic, and cost-effective. researchgate.net Research has demonstrated the successful and chemoselective N-Boc protection of various amines in DES, achieving excellent yields in short reaction times without the formation of side products. researchgate.net

Atom-Economic Routes: Traditional methods for introducing the Boc group sometimes have poor atom economy. nih.gov Newer catalytic systems, such as those using AuCl₃/CuI, enable the synthesis of N-Boc amines from amines, t-butanol, and carbon monoxide at room temperature. nih.gov This approach is highly step- and atom-economic, utilizing readily available substrates and air as the oxidant. nih.gov

Table 1: Comparison of Green Synthetic Methodologies for N-Boc Protection

| Methodology | Key Features | Advantages |

| Solvent-Free Catalysis | Utilizes recyclable solid catalysts (e.g., Amberlite-IR 120). | Environmentally friendly, easy catalyst separation, hassle-free. |

| Catalyst-Free (Water-Mediated) | Employs water-acetone mixture as the reaction medium without a catalyst. nih.gov | Simple, eco-friendly, excellent yields, avoids toxic catalysts. nih.gov |

| Deep Eutectic Solvents (DES) | Uses biodegradable and cost-effective solvents like urea-choline chloride. researchgate.net | Green, simple, short reaction times, high chemoselectivity. researchgate.net |

| AuCl₃/CuI Catalysis | Step- and atom-economic synthesis from amines, t-butanol, and CO. nih.gov | High atom economy, uses readily available materials, mild conditions. nih.gov |

Development of Advanced Catalytic Systems for Selective Functionalization

Selective functionalization of one amino group in the presence of another is a key challenge in the chemistry of diamines like 2-amino-butylamine. Advanced catalytic systems are being developed to achieve high chemoselectivity in the N-Boc protection and subsequent reactions of this compound.

Bifunctional and Synergistic Catalysis: Heterobimetallic dinuclear lanthanide alkoxide complexes have been shown to act as efficient acid-base bifunctional catalysts for N-Boc protection under solvent-free conditions. researchgate.net The synergistic interaction between the Lewis acid center and the Brønsted basic center leads to high catalytic activity across a wide range of substrates. researchgate.net Similarly, the synergistic effect of AuCl₃/CuI co-catalysis provides unique selectivity in N-tert-butyloxycarbonylation reactions. nih.gov

Lewis Acid Catalysis: Various Lewis acids have been introduced to avoid side reactions associated with strong acids or bases. Catalysts such as ZrCl₄, LiClO₄, and Cu(BF₄)₂ have been employed for the N-tert-butoxycarbonylation of amines. researchgate.netnih.gov These catalysts can offer mild reaction conditions and high selectivity.

Tandem Reactions: One-pot tandem procedures, such as direct reductive amination followed by N-Boc protection, represent an efficient strategy for synthesizing N-Boc protected secondary amines. nih.govresearchgate.net Systems using di-tert-butyl dicarbonate and sodium triacetoxyborohydride (B8407120) (STAB) are versatile and provide excellent yields, even for products prone to intramolecular side reactions. nih.govresearchgate.net This approach is highly step-economic and uses well-tolerated, inexpensive reagents. nih.gov

Table 2: Advanced Catalytic Systems for N-Boc Protection

| Catalyst System | Type | Key Advantages |

| AuCl₃/CuI | Synergistic Homogeneous | High selectivity, mild room temperature conditions, atom-economic. nih.gov |

| Lanthanide Complexes | Bifunctional (Acid-Base) | High activity, solvent-free conditions, wide substrate scope. researchgate.net |

| Amberlite-IR 120 | Heterogeneous Acid | Recyclable, easy separation, environmentally benign. |

| (Boc)₂O / STAB | Tandem Reaction System | One-pot synthesis, efficient, avoids overalkylation, high yields. nih.govresearchgate.net |

Exploration of Novel Applications in Emerging Fields of Chemical Research

This compound is a valuable intermediate, and its unique structure is being leveraged in several emerging areas of chemical research.

Pharmaceutical Development: The compound serves as a critical building block in the synthesis of novel pharmaceuticals. chemimpex.comnbinno.com Its structure is incorporated into more complex molecules being investigated for a variety of therapeutic applications, including as potential drug candidates targeting neurological disorders. chemimpex.com

Peptide Synthesis and Peptidomimetics: The Boc protecting group is fundamental in peptide synthesis, allowing for the controlled, stepwise assembly of complex peptide chains. chemimpex.com this compound can be used to introduce unnatural amino acid residues into peptides, creating peptidomimetics with enhanced stability or novel biological activity.

Bioconjugation: This compound is utilized in bioconjugation, a process that involves linking biomolecules to other molecules or surfaces. chemimpex.com This is crucial for developing advanced drug delivery systems and diagnostic tools. chemimpex.com

Material Science: In material science, this compound is being explored for the development of new polymers with tailored properties, contributing to advancements in areas like specialized coatings and adhesives. chemimpex.com

Computational Design and Prediction of Reactivity and Selectivity Profiles

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound, accelerating the development of new synthetic methods and applications.

Mechanism Elucidation: Computational studies help to elucidate reaction mechanisms. For example, in enantioselective reactions involving N-Boc protected amines, computational data can be used to understand the key noncovalent interactions between the substrate and a chiral catalyst that determine the stereochemical outcome. researcher.life

Predicting Selectivity: By modeling transition states, computational methods can predict the enantioselectivity and regioselectivity of reactions. researcher.liferesearchgate.net This predictive power allows for the rational design of catalysts and reaction conditions to favor the formation of a desired product isomer, saving significant experimental time and resources.

Understanding Reactivity: The reactivity of the N-Boc group itself is a subject of study. researchgate.netsci-hub.se While often considered stable, it can participate in intramolecular reactions. Computational analysis can help predict when such reactivity might occur, allowing chemists to either avoid unwanted side reactions or exploit this reactivity for novel synthetic transformations.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of this compound chemistry with modern automation and flow technologies promises to enhance the efficiency, safety, and scalability of synthetic processes.

Automated Synthesis: Automated synthesis platforms are increasingly used for the rapid preparation of compound libraries for drug discovery. nih.govchemrxiv.orgchemrxiv.org Protocols utilizing Boc-protected monomers, like this compound, can be optimized for automated synthesizers, enabling high-throughput production of peptides or other small molecule libraries. nih.gov

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. durham.ac.ukmdpi.com The synthesis and subsequent functionalization of this compound can be adapted to flow reactors. This allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purities. durham.ac.ukresearchgate.net Multi-step syntheses involving Boc-protected intermediates can be streamlined into a single, continuous process, significantly reducing manual handling and processing time. chemrxiv.org

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Boc-2-amino-butylamine in academic laboratories?

Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst efficiency) and protecting group stability. For N-Boc derivatives, tert-butoxycarbonyl (Boc) groups are sensitive to acidic conditions, so neutral or basic environments are preferred during coupling reactions . Methodological adjustments, such as using HATU or DCC as coupling agents, can improve yields by minimizing side reactions like racemization . Purification via column chromatography (e.g., silica gel with gradient elution) is critical to isolate the product from unreacted precursors or deprotected byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

Characterization should combine spectroscopic and chromatographic methods:

- NMR : H and C NMR to confirm Boc group presence (e.g., tert-butyl peak at ~1.4 ppm in H NMR) and amine proton integration .

- HPLC-MS : To assess purity (>95%) and detect hydrolyzed byproducts (e.g., free amine via MS fragmentation patterns) .

- FT-IR : Peaks at ~1680–1720 cm indicate the carbonyl group of the Boc moiety .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. How should researchers navigate discrepancies in reported synthetic protocols for N-Boc-protected amines?

Cross-reference primary literature (e.g., Analytical and Bioanalytical Chemistry ) and validate methods through small-scale reproducibility tests. For example, if conflicting yields arise, compare solvent systems (e.g., DMF vs. THF) or catalyst loadings . Document systematic variations to identify critical parameters .

Advanced Research Questions

Q. What mechanistic insights guide the selective deprotection of this compound in multi-step syntheses?

Boc deprotection typically uses acidic conditions (e.g., TFA in DCM), but competing side reactions (e.g., alkylamine protonation) require controlled stoichiometry. Kinetic studies using F NMR or inline FT-IR can monitor deprotection progress and optimize reaction time . For sensitive substrates, milder acids (e.g., HCl in dioxane) may reduce side-product formation .

Q. How can researchers resolve contradictions in spectral data for this compound across studies?

Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. For example, amine protons may appear broadened due to hydrogen bonding in polar solvents like DMSO-d. Repeating analyses in CDCl or with deuterated water can clarify assignments . Cross-validation with computational chemistry (e.g., DFT-predicted chemical shifts) is also recommended .

Q. What advanced analytical strategies address challenges in quantifying trace impurities in this compound?

- LC-HRMS : Detects low-abundance impurities (e.g., hydrolyzed amines or oxidized products) with high mass accuracy .

- 2D NMR : Resolves overlapping signals in complex mixtures, such as diastereomeric byproducts .

- Stability-indicating assays : Stress testing under heat, light, or humidity identifies degradation pathways .

Q. How does the steric and electronic environment of this compound influence its reactivity in peptide coupling?

The Boc group’s steric bulk can hinder nucleophilic attack at the carbonyl carbon, requiring activating agents (e.g., HATU or PyBOP) to enhance coupling efficiency. Electronic effects, such as the electron-withdrawing nature of the Boc group, stabilize intermediates during amide bond formation. Comparative studies with other protecting groups (e.g., Fmoc) can elucidate these effects .

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at intervals .

- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated aging studies (40–60°C) to model shelf-life .